Adenine propenal

Overview

Description

Adenine propenal is a reactive aldehyde derived from the oxidation of adenine, one of the four nucleobases in DNA and RNA. It is a product of oxidative stress and lipid peroxidation, and it plays a significant role in DNA damage and mutagenesis. This compound is known for its high reactivity with nucleophiles, making it a critical compound in the study of oxidative DNA damage and repair mechanisms .

Mechanism of Action

Target of Action

Adenine propenal is a highly reactive compound that primarily targets DNA and proteins . It has been found to form covalent adducts with DNA . In addition, it reacts with amino acids such as lysine and cysteine, forming adducts .

Mode of Action

This compound interacts with its targets through a chemical reaction that forms covalent adducts . The major products of this reaction are Nε-Oxopropenyllysine, a lysine−lysine cross-link, and S-oxopropenyl cysteine .

Biochemical Pathways

It is known that this compound is a product of the reaction of dna with oxidants such as peroxynitrite and bleomycin . This suggests that it may play a role in oxidative stress pathways.

Result of Action

The reaction of this compound with DNA and proteins can have significant effects at the molecular and cellular levels. For instance, it has been found to be mutagenic in Escherichia coli . Moreover, its reaction with the DNA repair protein, XPA, dramatically reduces XPA’s ability to bind to a DNA substrate .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of oxidants can increase the production of this compound . Additionally, the pH and temperature of the environment may affect the reactivity of this compound and its ability to form adducts with DNA and proteins.

Biochemical Analysis

Biochemical Properties

Adenine propenal is known to be mutagenic in Escherichia coli and reacts with DNA to form covalent adducts . It has been found to react with amino acids, particularly lysine and cysteine, forming adducts . The major products of these reactions are Nε-Oxopropenyllysine, a lysine−lysine cross-link, and S-oxopropenyl cysteine .

Cellular Effects

It has been observed that this compound can modify proteins, potentially altering their function . For example, modification by this compound dramatically reduces the DNA repair protein XPA’s ability to bind to a DNA substrate .

Molecular Mechanism

This compound exerts its effects at the molecular level through its reactivity with biomolecules. It forms covalent adducts with DNA and proteins, particularly at lysine residues . This can alter the function of these molecules, as seen with the DNA repair protein XPA .

Temporal Effects in Laboratory Settings

Given its reactivity, it is likely that its effects would be immediate and potentially long-lasting, as it forms covalent bonds with biomolecules .

Metabolic Pathways

This compound is a product of the reaction of DNA with certain oxidants

Subcellular Localization

Given its reactivity with DNA and proteins, it is likely that it could be found in the nucleus and cytoplasm where these biomolecules are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenine propenal can be synthesized through the oxidation of adenine using various oxidizing agents. One common method involves the use of peroxynitrite or bleomycin, which oxidize adenine to form this compound . The reaction typically occurs under controlled conditions to ensure the selective formation of this compound without over-oxidation.

Industrial Production Methods: Industrial production of this compound is not well-documented due to its high reactivity and instability. it can be produced in small quantities for research purposes using the aforementioned synthetic routes. The production process requires careful handling and storage to prevent degradation and ensure the purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Adenine propenal undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form 6-oxo-adenine propenal.

Reduction: It can be reduced to form less reactive aldehyde derivatives.

Substitution: this compound reacts with nucleophiles such as glutathione, forming covalent adducts.

Common Reagents and Conditions:

Oxidizing Agents: Peroxynitrite, bleomycin.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Glutathione, proteins, and DNA bases.

Major Products:

6-Oxo-adenine propenal: Formed through oxidation.

Glutathione adducts: Formed through nucleophilic substitution.

Scientific Research Applications

Adenine propenal has several scientific research applications:

Comparison with Similar Compounds

Guanine propenal: Another reactive aldehyde derived from guanine oxidation.

Thymine propenal: Formed from the oxidation of thymine.

Cytosine propenal: Derived from cytosine oxidation.

Uniqueness: Adenine propenal is unique due to its high reactivity and specific formation from adenine oxidation. It is particularly significant in the study of adenine-specific DNA damage and repair mechanisms, distinguishing it from other base propenals .

Properties

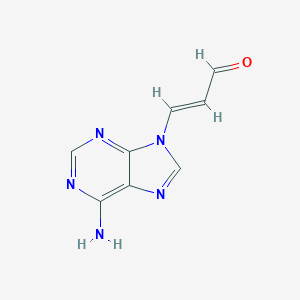

IUPAC Name |

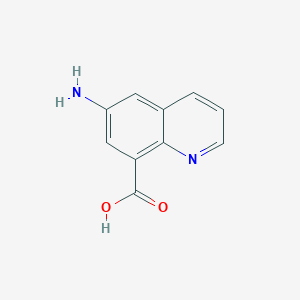

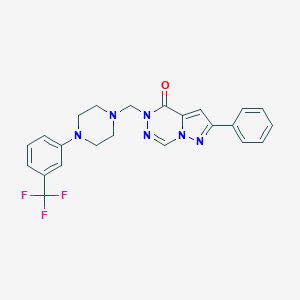

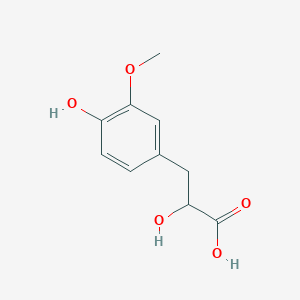

(E)-3-(6-aminopurin-9-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXOMQKQLZJTQN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C=CC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)/C=C/C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90029-73-5 | |

| Record name | 9-(3-Oxoprop-1-enyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090029735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)